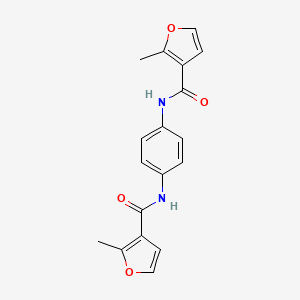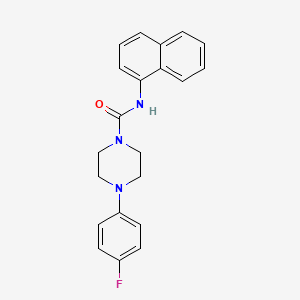
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)thiourea (hereafter referred to as DFT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFT is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
作用機序
The mechanism of action of DFT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that DFT can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, DFT has been found to inhibit the activity of various kinases, which are enzymes that play a role in cell signaling pathways.
Biochemical and Physiological Effects:
DFT has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DFT can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, DFT has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using DFT in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, DFT has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of using DFT in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving DFT. One area of research is the development of DFT-based cancer therapies. Studies have shown that DFT has the potential to inhibit the growth of cancer cells, making it a promising candidate for further study in this area. Additionally, further research is needed to fully understand the mechanism of action of DFT and its potential applications in various disease states. Finally, future research may focus on the development of new synthesis methods for DFT that are more efficient and cost-effective.
合成法
The synthesis of DFT involves the reaction of 3-fluoroaniline with 2,2-dimethoxyethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFT. This synthesis method has been reported to yield high purity DFT with good yields, making it a reliable method for obtaining the compound for research purposes.
科学的研究の応用
DFT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. One of the most significant applications of DFT is its potential use as a cancer therapy. Studies have shown that DFT has the ability to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. Additionally, DFT has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-4-8(12)6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYXNZVGYJTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC(=CC=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

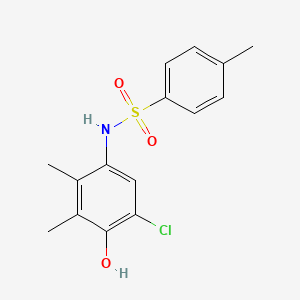
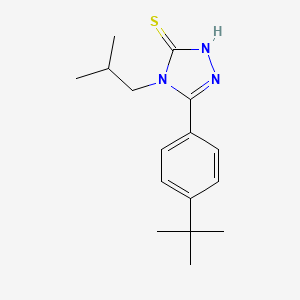
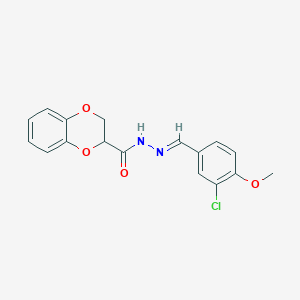
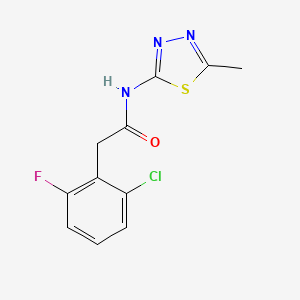
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)

